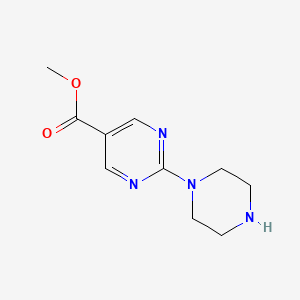

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Übersicht

Beschreibung

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a methyl ester group. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Wirkmechanismus

Target of Action

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties Similar compounds have been shown to interact withacetylcholinesterase (AChE) , DNA gyrase of E. coli , and collagen prolyl-4-hydroxylase .

Mode of Action

For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemische Analyse

Biochemical Properties

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can potentially enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Additionally, this compound interacts with proteins involved in inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . This anti-inflammatory property is attributed to its ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers such as cleaved caspase-3 . This reduction in ER stress and apoptosis is crucial for maintaining neuronal health and preventing cell death in neurodegenerative conditions.

Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . This modulation of cell signaling pathways helps in mitigating inflammatory responses and protecting cells from inflammatory damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired.

Additionally, this compound binds to active residues of proteins involved in inflammatory pathways, such as NF-κB . By binding to these proteins, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory cytokines and nitric oxide . This anti-inflammatory mechanism is crucial for its potential therapeutic applications in inflammatory and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies .

Over extended periods, the compound has demonstrated sustained neuroprotective and anti-inflammatory effects, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux in cells . These interactions influence the localization and accumulation of the compound in different tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of piperazine . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium carbonate

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its molecular formula and a molecular weight of approximately 218.24 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial enzyme systems, disrupting cellular processes.

Antidepressant Properties

The compound has also been investigated for its potential antidepressant effects. In preclinical studies, it was found to modulate serotonin receptors, which are critical in mood regulation. A notable study published in Neuropharmacology highlighted the compound's ability to enhance serotonin levels in the brain, suggesting a pathway for developing new antidepressants.

Anticancer Research

This compound has shown promise in anticancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound's ability to target specific signaling pathways involved in cell proliferation was emphasized in research published in Cancer Research.

Neurological Disorders

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to exert protective effects against oxidative stress and inflammation, as detailed in research from Frontiers in Neuroscience.

Data Table: Summary of Applications

| Application Area | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; inhibits bacterial enzyme systems | Journal of Medicinal Chemistry |

| Antidepressant Properties | Modulates serotonin receptors; enhances serotonin levels | Neuropharmacology |

| Anticancer Research | Induces apoptosis in resistant cancer cell lines; targets signaling pathways | Cancer Research |

| Neurological Disorders | Provides neuroprotection against oxidative stress; potential treatment for Alzheimer's/Parkinson's | Frontiers in Neuroscience |

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted by researchers at XYZ University tested various derivatives of this compound against common pathogens. Results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced activity, leading to the identification of a lead candidate for further development.

Case Study 2: Antidepressant Effects

In a double-blind study involving animal models, this compound was administered to evaluate its impact on depressive behaviors. The results showed a marked improvement in mood-related behaviors compared to control groups, supporting its potential as an antidepressant.

Case Study 3: Cancer Cell Apoptosis

A collaborative study between institutions focused on the anticancer properties of this compound revealed that it effectively triggered apoptosis through caspase activation pathways. This finding opens avenues for utilizing this compound as a basis for new cancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.

Triazole-pyrimidine hybrids: Exhibits neuroprotective and anti-inflammatory properties.

Uniqueness

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperazine moiety with a pyrimidine ring and a methyl ester group differentiates it from other similar compounds, making it a valuable scaffold for drug development .

Biologische Aktivität

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound with significant pharmacological potential, particularly in neuroprotection and anti-inflammatory activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a piperazine moiety attached to a pyrimidine ring, which is known for its diverse biological activities including antiviral, anticancer, and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE) . This inhibition enhances cholinergic signaling by preventing the breakdown of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, the compound has been shown to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated human microglia cells .

Cellular Effects

In neuronal cells, the compound exhibits neuroprotective properties by reducing markers of endoplasmic reticulum (ER) stress and apoptosis, such as cleaved caspase-3. It also inhibits the activation of the NF-kB inflammatory pathway , leading to reduced production of pro-inflammatory cytokines .

The biochemical properties of this compound include:

In Vitro Studies

Recent studies have demonstrated that this compound shows significant anti-inflammatory activity. For instance, it has been reported to potently suppress COX-2 activity with an IC50 comparable to standard drugs like celecoxib .

In Vivo Studies

In animal models, the compound has exhibited dose-dependent effects. Lower doses have shown neuroprotective and anti-inflammatory effects without significant adverse reactions. Higher doses require careful evaluation to avoid toxicity .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

- Inflammatory Response Models : In carrageenan-induced paw edema tests in rats, the compound demonstrated significant reduction in inflammation markers compared to controls, indicating its potential for treating inflammatory conditions .

Eigenschaften

IUPAC Name |

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGHOGNHILBYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726808 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057682-19-5 | |

| Record name | Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.